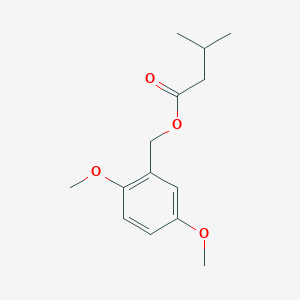

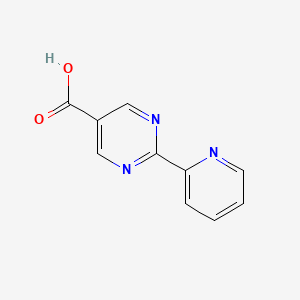

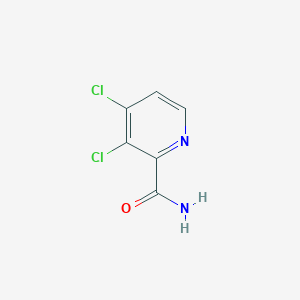

2-(3-Isocyanatophenyl)pyrimidine

Vue d'ensemble

Description

2-(3-Isocyanatophenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . One approach involves a K2S2O8-facilitated oxidative annulation reaction involving formamide as a route towards pyrimidines .Molecular Structure Analysis

The molecular structure of 2-(3-Isocyanatophenyl)pyrimidine has been analyzed in several studies . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Isocyanatophenyl)pyrimidine have been studied in several researches . For instance, the thermal decomposition processes for ten pyrimidine nucleoside analogs were measured with thermogravimetry and differential scanning calorimetry .Applications De Recherche Scientifique

Synthesis and Biomedical Applications

Pyrimidines are essential heterocyclic compounds with a broad range of biomedical applications. Guillem Jubete et al. (2019) highlighted the synthesis and biomedical applications of pyrido[2,3-d]pyrimidin-7(8H)-ones, a subclass of pyrimidines, emphasizing their relevance in providing ligands for several body receptors due to their similarity with nitrogen bases in DNA and RNA. The review discusses synthetic methods and the compounds' applications in biomedicine, underscoring the exponential growth in research interest over the last decade (Jubete et al., 2019).

Coordination Chemistry

In coordination chemistry, the study by Booysen et al. (2016) explored the coordination behaviors of perimidine ligands incorporating fused N-donor heterocyclics towards rhenium in different oxidation states. This research provides insights into the molecular interactions and potential applications of these complexes in understanding DNA binding interactions, indicating the relevance of pyrimidine derivatives in developing metal-based drugs and diagnostics (Booysen et al., 2016).

Pyrimidine Biosynthesis and Metabolic Pathways

The critical role of pyrimidine nucleotides in cellular metabolism has been documented by David R. Evans and H. Guy (2004), who discussed the importance of these nucleotides as precursors for RNA and DNA, among other cellular functions. This research underscores the fundamental role of pyrimidine biosynthesis in cellular processes and the potential of targeting these pathways for therapeutic interventions (Evans & Guy, 2004).

Antiviral and Anticancer Potential

Pyrimidine derivatives have shown considerable antiviral and anticancer activities. Research developments in synthesizing pyrimidine derivatives with enhanced anti-inflammatory activities have been reviewed, highlighting the structure-activity relationships and the potential for developing new pyrimidine-based anti-inflammatory agents. This area of research is crucial for designing novel therapeutic agents with minimal toxicity and enhanced efficacy (Rashid et al., 2021).

Safety And Hazards

Orientations Futures

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

2-(3-isocyanatophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYIDBUDGAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640277 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isocyanatophenyl)pyrimidine | |

CAS RN |

898289-49-1 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

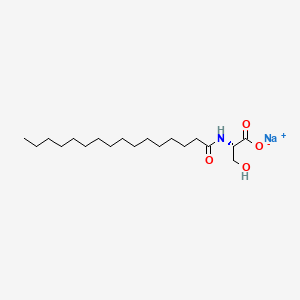

![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)